Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C16H18N2O6S and a molecular weight of 366.39 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound also features a benzamido group substituted with three methoxy groups at the 3, 4, and 5 positions .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the biosynthesis of peptidoglycan, leading to the weakening of bacterial cell walls . This results in the inhibition of bacterial growth and proliferation, thereby exerting an antibacterial effect .
Pharmacokinetics
The compound’s molecular weight (36639) and LogP (267090) suggest that it may have good bioavailability .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature for optimal stability
Preparation Methods
The synthesis of ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate under appropriate conditions to yield the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
2-Aminothiazole-4-carboxylate: Similar structure but lacks the benzamido group, resulting in different biological activities.
2-Phenylthiazole: Contains a phenyl group instead of the benzamido group, leading to variations in its chemical reactivity and biological properties.
Thiazole-4-carboxylic acid: Lacks the ethyl ester and benzamido groups, making it less complex and with different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-11(21-2)13(23-4)12(7-9)22-3/h6-8H,5H2,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGZQNJELGQPPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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